benzyl 4-methyl-3-nitrobenzoate
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Overview
Description
Benzyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl ester group attached to a 4-methyl-3-nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ester group can be hydrolyzed to yield 4-methyl-3-nitrobenzoic acid and benzyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: 4-Methyl-3-aminobenzoate.
Substitution: 4-Methyl-3-nitrobenzoic acid and benzyl alcohol
Scientific Research Applications
Benzyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl 4-methyl-3-nitrobenzoate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is susceptible to reduction, while the ester group can undergo hydrolysis. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups present in the compound .
Comparison with Similar Compounds
Methyl 4-(benzylamino)-3-nitrobenzoate: Similar structure with an amino group instead of an ester group.
4-Methyl-3-nitrobenzoic acid: Lacks the benzyl ester group but shares the nitro and methyl substituents.
Properties
IUPAC Name |
benzyl 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11-7-8-13(9-14(11)16(18)19)15(17)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMUHNFJSEHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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